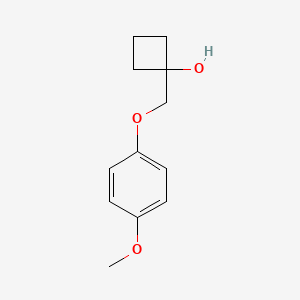
1-((4-Methoxyphenoxy)methyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Methoxyphenoxy)methyl)cyclobutan-1-ol is an organic compound with the molecular formula C12H16O3 This compound features a cyclobutane ring substituted with a methoxyphenoxy group and a hydroxyl group
Preparation Methods
The synthesis of 1-((4-Methoxyphenoxy)methyl)cyclobutan-1-ol typically involves the reaction of 4-methoxyphenol with cyclobutanone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial production methods may involve more efficient catalytic processes to enhance yield and reduce reaction time. For instance, the use of Co-NiO dual catalysts has been reported to improve the efficiency of similar reactions .
Chemical Reactions Analysis
1-((4-Methoxyphenoxy)methyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products .
Scientific Research Applications
1-((4-Methoxyphenoxy)methyl)cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-((4-Methoxyphenoxy)methyl)cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the methoxyphenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-((4-Methoxyphenoxy)methyl)cyclobutan-1-ol can be compared with similar compounds such as:
1-(4-Methoxyphenyl)cyclobutan-1-ol: Similar structure but lacks the methoxyphenoxy group.
1-(4-Bromophenyl)cyclobutan-1-ol: Contains a bromine atom instead of a methoxy group, leading to different reactivity and applications.
Cyclobutanol derivatives: Various derivatives with different substituents on the cyclobutane ring, each with unique properties and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-[(4-methoxyphenoxy)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C12H16O3/c1-14-10-3-5-11(6-4-10)15-9-12(13)7-2-8-12/h3-6,13H,2,7-9H2,1H3 |
InChI Key |
AQIUDWLLYJMREZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2(CCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


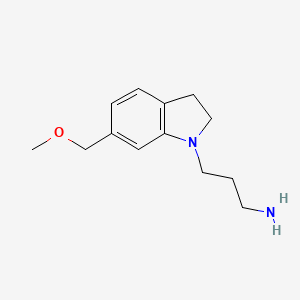
![(R)-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B13344486.png)
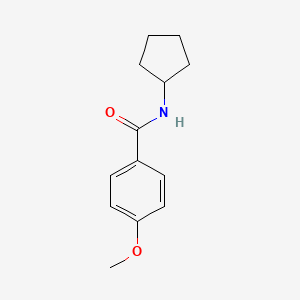
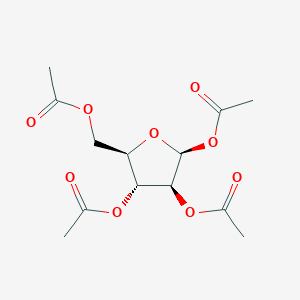
![3,7-Di-tert-butyldibenzo[b,d]thiophene 5-oxide](/img/structure/B13344506.png)
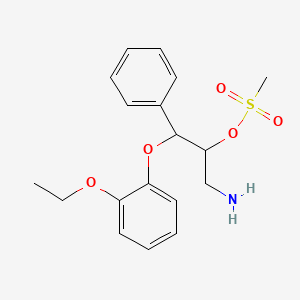
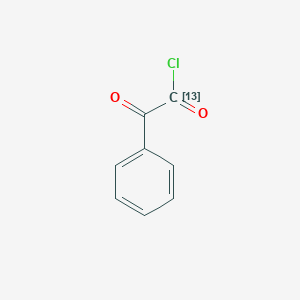
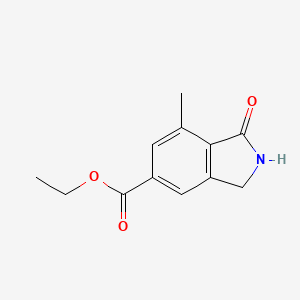
![Rel-(3aR,6aS)-1-ethylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]](/img/structure/B13344542.png)
![1-(4-(2-((5-Chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea](/img/structure/B13344544.png)
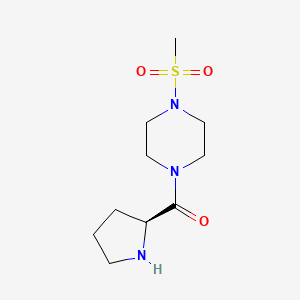
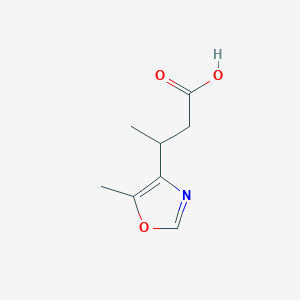

![(5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13344566.png)
